N-(5-chloro-2-methoxyphenyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a benzodioxinyl-hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the synthesis of an intermediate compound, such as 5-chloro-2-methoxyaniline, through a chlorination reaction followed by methoxylation.
Coupling Reaction: The intermediate is then coupled with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation: The final step involves the amidation reaction to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-26-15-5-3-12(20)9-13(15)22-19(25)18(24)21-10-14(23)11-2-4-16-17(8-11)28-7-6-27-16/h2-5,8-9,14,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLQUKOJVHCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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